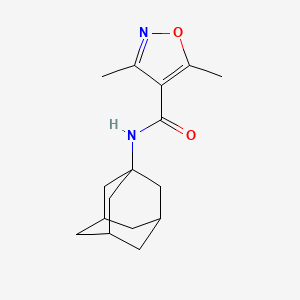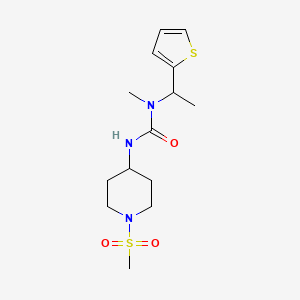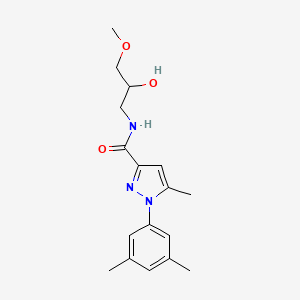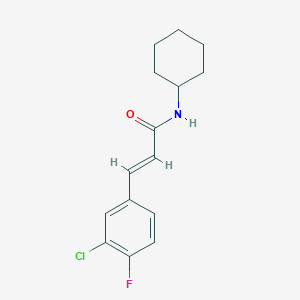
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, also known as ADOX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme ribonucleotide reductase, which plays a crucial role in DNA synthesis and repair. In
作用機序
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide works by inhibiting the activity of ribonucleotide reductase, which is an essential enzyme involved in the synthesis of deoxyribonucleotides, the building blocks of DNA. By blocking this enzyme, N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide prevents the production of new DNA, which can lead to cell death. N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to be a potent inhibitor of ribonucleotide reductase, with an IC50 value of approximately 10 nM.
Biochemical and Physiological Effects:
In addition to its role as an inhibitor of ribonucleotide reductase, N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and it has also been shown to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
One of the main advantages of using N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in lab experiments is its high potency as an inhibitor of ribonucleotide reductase. This allows for the use of lower concentrations of the compound, which can reduce the risk of off-target effects. However, N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is also highly toxic and can cause significant damage to normal cells at high concentrations. This can limit its usefulness in certain experiments and may require the use of alternative inhibitors or lower concentrations of N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide.
将来の方向性
There are several areas of future research that could be explored with regard to N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of ribonucleotide reductase, which could have greater therapeutic potential for the treatment of cancer and other diseases. Another area of interest is the identification of new targets for N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, which could expand its potential applications in scientific research. Finally, further studies are needed to better understand the mechanisms of action and potential side effects of N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, which could inform the development of safer and more effective therapies.
合成法
The synthesis of N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves several steps, including the reaction of adamantyl chloride with sodium azide, followed by the reaction of the resulting compound with methyl acrylate. The final step involves the reaction of the intermediate product with oxalyl chloride and dimethylamine. The synthesis of N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been widely used in scientific research as a tool to study the role of ribonucleotide reductase in DNA synthesis and repair. It has also been investigated as a potential therapeutic agent for the treatment of cancer, viral infections, and other diseases. N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy drugs.
特性
IUPAC Name |
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-9-14(10(2)20-18-9)15(19)17-16-6-11-3-12(7-16)5-13(4-11)8-16/h11-13H,3-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQFEFMUZHNYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7635715.png)


![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)

![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)




![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)
